molecular formula C23H24N2O4S B6563218 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide CAS No. 946220-24-2

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide

Cat. No. B6563218
CAS RN: 946220-24-2
M. Wt: 424.5 g/mol
InChI Key: PCRZCFSFJLLYTK-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms . Tetrahydroquinolines are a type of chemical compound derived from quinoline, which is a heterocyclic aromatic organic compound. It’s important to note that the specific compound you’re asking about may have different properties and uses depending on its exact structure and the presence of other functional groups.


Synthesis Analysis

The synthesis of furan compounds has seen significant advances in recent years . Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . In many studies, furan synthesis reaction mechanisms were also investigated and proposed .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, including IR, 1H NMR, 13C NMR, and Mass spectrometry . The exact structure of “N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4,6-trimethylbenzene-1-sulfonamide” would depend on the specific arrangement of its atoms and functional groups.


Chemical Reactions Analysis

The chemical reactions involving furan compounds can be quite diverse, depending on the specific compound and the conditions under which the reactions are carried out . For example, furans can undergo reactions such as cycloaddition and cycloisomerization .

properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-15-12-16(2)22(17(3)13-15)30(27,28)24-19-9-8-18-6-4-10-25(20(18)14-19)23(26)21-7-5-11-29-21/h5,7-9,11-14,24H,4,6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRZCFSFJLLYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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